molecular formula C12H17N3S B14113532 (E)-2-(4-isobutylbenzylidene)hydrazinecarbothioamide

(E)-2-(4-isobutylbenzylidene)hydrazinecarbothioamide

Cat. No.: B14113532
M. Wt: 235.35 g/mol
InChI Key: SGHWUUOQYKMTFX-ZSOIEALJSA-N
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Description

[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]thiourea is an organic compound with a unique structure that combines a thiourea group with a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]thiourea typically involves the reaction of 4-(2-methylpropyl)benzaldehyde with thiourea under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction. The reaction mixture is heated to reflux for several hours, after which the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for [(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]thiourea are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale crystallization and filtration techniques.

Chemical Reactions Analysis

Types of Reactions

[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]thiourea undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of a base to facilitate nucleophilic attack.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]thiourea has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]thiourea involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The thiourea group is known to form strong hydrogen bonds and coordinate with metal ions, which can influence its activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methylpropiophenone: A compound with a similar phenyl structure but different functional groups.

    N,N’-Methylenebis(acrylamide): Contains a thiourea-like structure but with different substituents.

Uniqueness

[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]thiourea is unique due to its specific combination of a substituted phenyl group and a thiourea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H17N3S

Molecular Weight

235.35 g/mol

IUPAC Name

[(Z)-[4-(2-methylpropyl)phenyl]methylideneamino]thiourea

InChI

InChI=1S/C12H17N3S/c1-9(2)7-10-3-5-11(6-4-10)8-14-15-12(13)16/h3-6,8-9H,7H2,1-2H3,(H3,13,15,16)/b14-8-

InChI Key

SGHWUUOQYKMTFX-ZSOIEALJSA-N

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)/C=N\NC(=S)N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C=NNC(=S)N

Origin of Product

United States

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